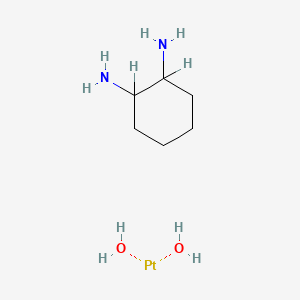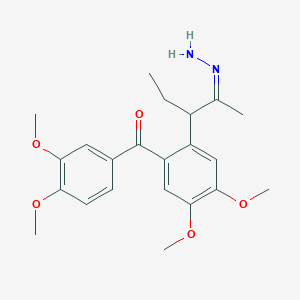
Tofisopam impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tofisopam impurity is a byproduct or degradation product associated with the synthesis and production of tofisopam, a 2,3-benzodiazepine derivative. Tofisopam itself is known for its anxiolytic properties and is used in the treatment of anxiety and alcohol withdrawal . The impurity can arise during the manufacturing process and needs to be identified and controlled to ensure the purity and efficacy of the final pharmaceutical product .
Vorbereitungsmethoden
The preparation of tofisopam impurity involves several synthetic routes and reaction conditions. One method involves using 1,2-dimethoxybenzene as the starting material. The process includes the following steps :
Propionylation: Reacting 1,2-dimethoxybenzene with a propionylating agent to produce an intermediate compound.
Reduction: Reducing the intermediate compound with a reductant to obtain a secondary intermediate.
Oxidation: Reacting the secondary intermediate with an oxidant in the presence of acids to form the final impurity.
Industrial production methods focus on optimizing these steps to ensure cost-effectiveness and scalability. The use of low-cost raw materials and efficient reaction conditions is crucial for industrial applications .
Analyse Chemischer Reaktionen
Tofisopam impurity undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Chromium trioxide in the presence of acids.
Reduction: Various reductants depending on the specific intermediate.
Substitution: Reagents that facilitate the replacement of functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different byproducts based on the oxidizing agent and reaction environment .
Wissenschaftliche Forschungsanwendungen
Tofisopam impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used in analytical method development and validation, as well as quality control applications.
Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of tofisopam.
Industry: Utilized in the development of new synthetic routes and optimization of existing manufacturing processes.
Wirkmechanismus
The mechanism of action of tofisopam impurity is closely related to that of tofisopam. Tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases, with the highest affinity for phosphodiesterase-4A1, followed by phosphodiesterase-10A1, phosphodiesterase-3, and phosphodiesterase-2A3 . This inhibition leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which play crucial roles in various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tofisopam impurity can be compared with other similar compounds, such as other benzodiazepine derivatives . Some similar compounds include:
Diazepam: A classical 1,4-benzodiazepine with anxiolytic, anticonvulsant, and muscle relaxant properties.
Lorazepam: Another 1,4-benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.
The uniqueness of this compound lies in its specific inhibition of phosphodiesterases and its distinct pharmacological profile compared to classical benzodiazepines .
Eigenschaften
Molekularformel |
C22H28N2O5 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-[2-[(2Z)-2-hydrazinylidenepentan-3-yl]-4,5-dimethoxyphenyl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-7-15(13(2)24-23)16-11-20(28-5)21(29-6)12-17(16)22(25)14-8-9-18(26-3)19(10-14)27-4/h8-12,15H,7,23H2,1-6H3/b24-13- |
InChI-Schlüssel |
KLNBPIUOTHQHOE-CFRMEGHHSA-N |
Isomerische SMILES |
CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)/C(=N\N)/C |
Kanonische SMILES |
CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)C(=NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
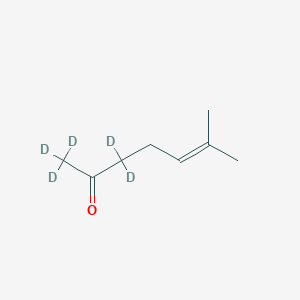
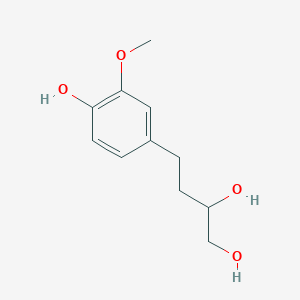
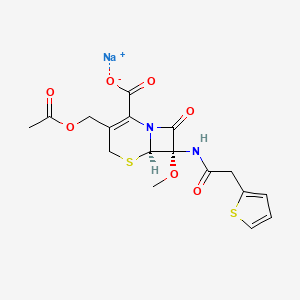

![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
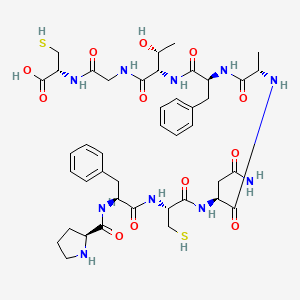
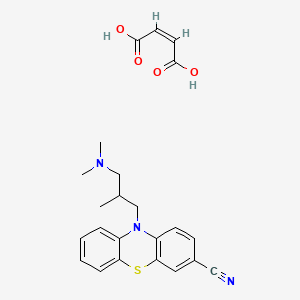
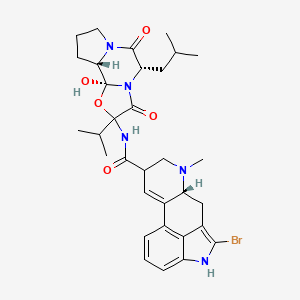
![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)

